molecular formula C44H88N2O3 B12573719 2,2'-Oxybis(N,N-didecylacetamide) CAS No. 199805-27-1

2,2'-Oxybis(N,N-didecylacetamide)

Cat. No.: B12573719
CAS No.: 199805-27-1
M. Wt: 693.2 g/mol
InChI Key: LYKKRABYZCPCGV-UHFFFAOYSA-N
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Description

2,2’-Oxybis(N,N-didecylacetamide) is an organic compound with the molecular formula C24H48N2O3. It is known for its unique structure, which includes two decylacetamide groups connected by an oxygen atom. This compound is often used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Oxybis(N,N-didecylacetamide) typically involves the reaction of decylamine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes further reaction to form the final product.

Industrial Production Methods: In an industrial setting, the production of 2,2’-Oxybis(N,N-didecylacetamide) can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome.

Chemical Reactions Analysis

Types of Reactions: 2,2’-Oxybis(N,N-didecylacetamide) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The compound can undergo substitution reactions where the decyl groups are replaced by other alkyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Alkyl halides are commonly used in substitution reactions.

Major Products:

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted amides.

Scientific Research Applications

2,2’-Oxybis(N,N-didecylacetamide) has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in various chemical reactions.

    Biology: Employed in the study of biological membranes and as a surfactant in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.

    Industry: Utilized in the production of lubricants, emulsifiers, and as a dispersing agent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,2’-Oxybis(N,N-didecylacetamide) involves its interaction with molecular targets such as proteins and lipids. The compound can insert itself into lipid bilayers, altering membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of therapeutic agents across cell membranes.

Comparison with Similar Compounds

    2,2’-Oxybis(N-dodecylacetamide): Similar structure but with dodecyl groups instead of decyl groups.

    2,2’-Oxybis(N,N-dioctylacetamide): Contains octyl groups instead of decyl groups.

Uniqueness: 2,2’-Oxybis(N,N-didecylacetamide) is unique due to its specific decyl groups, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications requiring specific hydrophobic and amphiphilic characteristics.

Properties

CAS No.

199805-27-1

Molecular Formula

C44H88N2O3

Molecular Weight

693.2 g/mol

IUPAC Name

N,N-didecyl-2-[2-(didecylamino)-2-oxoethoxy]acetamide

InChI

InChI=1S/C44H88N2O3/c1-5-9-13-17-21-25-29-33-37-45(38-34-30-26-22-18-14-10-6-2)43(47)41-49-42-44(48)46(39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4/h5-42H2,1-4H3

InChI Key

LYKKRABYZCPCGV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN(CCCCCCCCCC)C(=O)COCC(=O)N(CCCCCCCCCC)CCCCCCCCCC

Origin of Product

United States

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